1-(3-Acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea
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Overview
Description
1-(3-Acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with thiophen-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Synthetic Route:
Step 1: Preparation of 3-acetylphenyl isothiocyanate.
Step 2: Reaction of 3-acetylphenyl isothiocyanate with thiophen-2-ylmethylamine.
Step 3: Purification of the product.
Reaction Conditions:
- Solvent: Dichloromethane or ethanol
- Temperature: Reflux
- Purification: Recrystallization or column chromatography
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Electrophiles: Halogens, alkylating agents
Major Products:
- Sulfoxides
- Sulfones
- Amines
- Substituted derivatives
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The thiourea group is particularly important for its binding properties, allowing it to interact with various biological and chemical entities.
Molecular Targets and Pathways:
- Enzymes: Inhibition of enzyme activity through binding to the active site.
- Proteins: Interaction with protein structures, affecting their function.
- Metal ions: Coordination with metal ions, influencing their biological activity.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
1-Phenyl-3-(thiophen-2-ylmethyl)thiourea: Similar structure but lacks the acetyl group, resulting in different reactivity and properties.
1-(3-Methylphenyl)-3-(thiophen-2-ylmethyl)thiourea: The presence of a methyl group instead of an acetyl group alters its chemical behavior and applications.
1-(3-Acetylphenyl)-3-(pyridin-2-ylmethyl)thiourea:
Uniqueness:
- The presence of the acetyl group in this compound provides unique reactivity and binding properties, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-10(17)11-4-2-5-12(8-11)16-14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIGYMGRNHEWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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